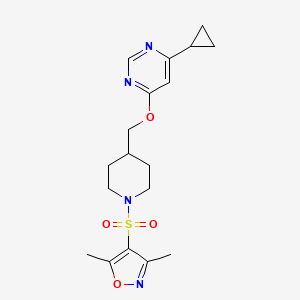

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound with a highly specific molecular structure. This compound features a combination of isoxazole, pyrimidine, and piperidine rings, making it an intriguing subject for chemical and pharmacological research. Its unique arrangement of functional groups suggests it could have significant biological activity and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from readily available starting materials. Each step is designed to construct different parts of the molecule:

Cyclopropylpyrimidine Synthesis: : The synthesis begins with the construction of the cyclopropylpyrimidine ring, using a combination of cyclization and functional group protection/deprotection steps.

Isoxazole Formation: : The next critical step involves the formation of the isoxazole ring, typically achieved through a nitrile oxide cycloaddition reaction.

Piperidine Addition: : The piperidine ring is then introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.

Sulfonylation: : The final step involves sulfonylation, which introduces the sulfonyl functional group to the molecule, completing the synthesis.

Industrial Production Methods: For large-scale industrial production, these synthetic steps are optimized to increase yield and purity while minimizing costs and environmental impact. Methods like continuous flow synthesis and the use of catalytic processes are employed to achieve efficient and scalable production.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes:

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: : Reduction reactions can also occur, potentially converting the sulfonyl group to a thiol or sulfide.

Substitution: : Various substitution reactions can take place at different positions on the molecule, especially on the aromatic rings.

Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Reagents like alkyl halides or acyl chlorides, along with appropriate catalysts, facilitate these reactions.

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Thiols and sulfides.

Substitution Products: : Various alkylated or acylated derivatives depending on the reagents used.

Applications De Recherche Scientifique

This compound finds applications across a range of scientific fields due to its unique structure and reactivity:

Chemistry: : Used as a building block for synthesizing more complex molecules. It is valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology: : Its biological activity can be tested for potential pharmaceutical applications. It may act as an enzyme inhibitor or receptor modulator.

Medicine: : Researchers are investigating its potential as a drug candidate for treating various conditions, including inflammatory diseases and cancers.

Industry: : Used in the development of advanced materials and in the agrochemical sector for creating novel pesticides or herbicides.

Mécanisme D'action

The mechanism of action involves the compound interacting with specific molecular targets within biological systems:

Molecular Targets: : Enzymes, receptors, or nucleic acids.

Pathways Involved: : Signal transduction pathways, metabolic pathways, or gene expression regulation.

The compound's effects are exerted through binding to these targets, leading to inhibition or activation of specific biological functions.

Comparaison Avec Des Composés Similaires

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can be compared to similar compounds in terms of its structure and activity:

Similar Compounds: : 4-((4-(Methylpiperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole, 4-((4-(Phenylpiperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole.

Uniqueness: : The presence of the cyclopropylpyrimidine ring and the specific arrangement of functional groups make this compound unique, providing it with distinct biological activities and reactivity profiles that are not observed in its analogs.

Activité Biologique

The compound 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a novel synthetic molecule characterized by a complex structure that integrates multiple pharmacologically relevant moieties. This article aims to explore its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into three primary components:

- Cyclopropylpyrimidine moiety - Offers potential for interaction with various biological targets.

- Piperidine ring - Known for its role in numerous bioactive compounds, contributing to diverse pharmacological effects.

- Isothiazole and sulfonamide functionalities - Associated with antibacterial and enzyme inhibition activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial properties, enzyme inhibition, and potential anticancer effects.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, a study on piperidine derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , suggesting that the sulfonamide and piperidine components may enhance antibacterial efficacy .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:

- Acetylcholinesterase Inhibition : Compounds similar to this compound have demonstrated strong inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .

- Urease Inhibition : Studies have shown that derivatives containing sulfonamide groups exhibit potent urease inhibition, which is beneficial in managing conditions like urinary tract infections .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

- Binding Affinity : Molecular docking studies suggest that the compound interacts favorably with target enzymes through hydrogen bonding and hydrophobic interactions.

- Enzyme Active Site Interaction : The presence of the sulfonamide group enhances binding affinity to urease and AChE active sites, leading to effective inhibition .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

Propriétés

IUPAC Name |

4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-12-18(13(2)26-21-12)27(23,24)22-7-5-14(6-8-22)10-25-17-9-16(15-3-4-15)19-11-20-17/h9,11,14-15H,3-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWXNOUVIYFJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.